Viridicatumtoxin

Content Navigation

Ribosomal antibiotics confound cell wall inhibition assays. Viridicatumtoxin (CAS 39277-41-3) specifically targets undecaprenyl pyrophosphate synthase (UPPS), bypassing protein synthesis pathways. • MIC 0.25 µg/mL vs MRSA, ideal for broth dilution benchmarks. • No 30S ribosomal binding due to spiro-bicyclic EF ring. • Soluble in DMSO/ethanol for HTS. • Critical probe for peptidoglycan pathway studies. Reliable supply for drug discovery.

CAS Number

Product Name

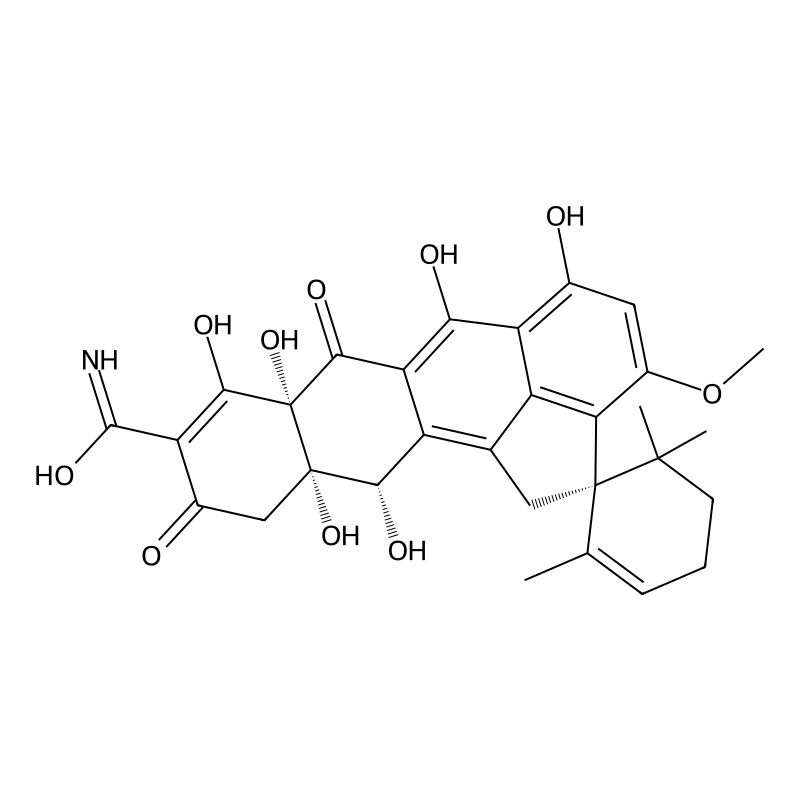

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Viridicatumtoxin (CAS 39277-41-3) is a structurally distinct, fungal-derived meroterpenoid antibiotic characterized by a geranyl-derived spirobicyclic ring system fused to a tetracycline-like naphthacene core [1]. Unlike conventional broad-spectrum bacterial tetracyclines, it functions primarily as a potent inhibitor of undecaprenyl pyrophosphate (UPP) synthase [1]. For procurement in drug discovery and microbiological assay development, its critical baseline properties include sub-microgram minimum inhibitory concentrations (MIC) against drug-resistant Gram-positive pathogens (such as MRSA), coupled with high solubility in standard laboratory solvents like DMSO and ethanol for reproducible high-throughput screening formulations .

Research Fit

Substituting Viridicatumtoxin with standard in-class antibiotics like tetracycline or chlortetracycline fundamentally alters the mechanistic basis of an assay [1]. While standard tetracyclines exert bacteriostatic effects by reversibly binding the 30S ribosomal subunit to halt protein synthesis, Viridicatumtoxin bypasses this pathway to directly target UPP synthase, a critical enzyme in bacterial cell wall peptidoglycan biosynthesis [1]. Furthermore, its distinctive spiro-bicyclic (EF ring) domain sterically hinders typical 70S ribosome binding, meaning it cannot be used as a generic translational inhibitor. Buyers must procure this exact compound when screening for cell wall synthesis inhibitors or when profiling resistance mechanisms that have already bypassed ribosomal targets.

Substitution Risk

Anti-MRSA Potency vs. Tetracycline

In comparative evaluations against methicillin-resistant Staphylococcus aureus (MRSA), Viridicatumtoxin demonstrates profound potency advantages over conventional class benchmarks. It achieves a minimum inhibitory concentration (MIC) of 0.25 µg/mL, exhibiting significantly higher activity than standard tetracycline against the same resistant strains [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |

| Target Compound Data | 0.25 µg/mL |

| Comparator Or Baseline | Tetracycline (typically >4.0 µg/mL against MRSA) |

| Quantified Difference | >16-fold higher activity than tetracycline against MRSA. |

| Conditions | In vitro micro-broth dilution assay. |

Validates the compound as a high-potency positive control for screening novel anti-MRSA therapeutics where standard tetracyclines fail.

UPP Synthase Enzyme Inhibition

Unlike standard tetracyclines that target the 30S ribosome, Viridicatumtoxin acts as a direct inhibitor of undecaprenyl pyrophosphate (UPP) synthase. In vitro enzyme assays utilizing Staphylococcus aureus UPPS demonstrate that Viridicatumtoxin achieves an IC50 of 3.1 µM . This targeted inhibition prevents the condensation of farnesyl diphosphate with isopentenyl diphosphate, effectively halting the production of the C55-lipid carrier essential for peptidoglycan cell wall assembly.

| Evidence Dimension | Enzyme Inhibition (IC50) against S. aureus UPPS |

| Target Compound Data | 3.1 µM |

| Comparator Or Baseline | Standard Tetracyclines (Inactive against UPPS; target 30S ribosome) |

| Quantified Difference | Mechanistic shift from ribosomal inhibition to low-micromolar UPPS inhibition. |

| Conditions | In vitro enzyme assay monitoring polyprenyl alcohol production. |

Essential for researchers requiring a validated, non-ribosomal cell wall synthesis inhibitor for mechanistic assays.

Solvent Compatibility for HTS

The complex spirobicyclic structure of Viridicatumtoxin results in poor aqueous solubility, which can lead to improper crystal packing or precipitation in purely aqueous buffers. However, it exhibits excellent processability in standard organic solvents, achieving solubilities of ≥1 mg/mL in DMSO, ethanol, and methanol. This allows for the preparation of highly concentrated, stable stock solutions that can be reliably aliquoted and stored at -20°C for over two years without degradation, ensuring lot-to-lot reproducibility in extended screening campaigns.

| Evidence Dimension | Stock Solution Solubility |

| Target Compound Data | ≥1 mg/mL in DMSO, Ethanol, Methanol |

| Comparator Or Baseline | Aqueous Buffer Systems (Poorly soluble, prone to precipitation) |

| Quantified Difference | Orders of magnitude higher solubility in DMSO/Ethanol compared to water. |

| Conditions | Standard laboratory formulation at 25°C. |

Dictates the required formulation strategy (DMSO/Ethanol stock) to prevent assay failure due to compound precipitation.

Anti-MRSA Positive Control

Due to its validated MIC of 0.25 µg/mL against methicillin-resistant Staphylococcus aureus, Viridicatumtoxin is ideally suited as a high-potency benchmark in micro-broth dilution assays evaluating novel antibiotics targeting resistant Gram-positive pathogens [1].

Cell Wall Biosynthesis Probing

Because it specifically inhibits UPP synthase rather than the 30S ribosome, this compound is the correct choice for biochemical assays designed to isolate and study the peptidoglycan biosynthesis pathway without confounding translational inhibition [2].

UPPS Structure and Docking Studies

The complex geranyl-derived spirobicyclic ring system makes Viridicatumtoxin a critical ligand for crystallographic or in silico docking studies aimed at mapping the farnesyl pyrophosphate (FPP) binding pocket of UPPS, guiding the rational design of next-generation inhibitors [2].

Application Fit Matrix

References

- [1] Nicolaou, K. C., et al. Total Synthesis of Viridicatumtoxin B and Analogues Thereof: Strategy Evolution, Structural Revision, and Biological Evaluation. Journal of the American Chemical Society 136.34 (2014): 12137-12160.

- [2] Investigations into the Antibacterial Mechanism of Action of Viridicatumtoxins. ACS Infectious Diseases 6.7 (2020): 1832-1840.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Nicolaou KC, Nilewski C, Hale CR, Ioannidou HA, ElMarrouni A, Koch LG. Total synthesis and structural revision of viridicatumtoxin B. Angew Chem Int Ed Engl. 2013 Aug 12;52(33):8736-41. doi: 10.1002/anie.201304691. Epub 2013 Jul 24. PubMed PMID: 23893651; PubMed Central PMCID: PMC3835450.

3: Zheng CJ, Yu HE, Kim EH, Kim WG. Viridicatumtoxin B, a new anti-MRSA agent from Penicillium sp. FR11. J Antibiot (Tokyo). 2008 Oct;61(10):633-7. doi: 10.1038/ja.2008.84. PubMed PMID: 19168978.

4: Chooi YH, Cacho R, Tang Y. Identification of the viridicatumtoxin and griseofulvin gene clusters from Penicillium aethiopicum. Chem Biol. 2010 May 28;17(5):483-94. doi: 10.1016/j.chembiol.2010.03.015. PubMed PMID: 20534346; PubMed Central PMCID: PMC2884005.

5: Inokoshi J, Nakamura Y, Komada S, Komatsu K, Umeyama H, Tomoda H. Inhibition of bacterial undecaprenyl pyrophosphate synthase by small fungal molecules. J Antibiot (Tokyo). 2016 Nov;69(11):798-805. doi: 10.1038/ja.2016.35. Epub 2016 Apr 6. PubMed PMID: 27049441.

6: Shang Z, Salim AA, Khalil Z, Quezada M, Bernhardt PV, Capon RJ. Viridicatumtoxins: Expanding on a Rare Tetracycline Antibiotic Scaffold. J Org Chem. 2015 Dec 18;80(24):12501-8. doi: 10.1021/acs.joc.5b02367. Epub 2015 Dec 7. PubMed PMID: 26605854.

7: Bendele AM, Carlton WW, Nelson GE, Peterson RE, Grove MD. Viridicatumtoxin mycotoxicosis in mice and rats. Toxicol Lett. 1984 Sep;22(3):287-91. PubMed PMID: 6485002.

8: Bolin DC, Carlton WW, Peterson RE, Grove MD. Studies of the teratogenicity of xanthomegnin and viridicatumtoxin in ICR mice. Toxicol Lett. 1991 Mar;55(3):273-7. PubMed PMID: 2003269.

9: Hutchison RD, Steyn PS, Van Rensburg SJ. Viridicatumtoxin, a new mycotoxin from Penicillium viridicatum Westling. Toxicol Appl Pharmacol. 1973 Mar;24(3):507-9. PubMed PMID: 4122267.

10: Tomoda H. [Mode of action of microbial anti-MRSA agents]. Yakugaku Zasshi. 2012;132(1):37-44. Review. Japanese. PubMed PMID: 22214578.

11: Chooi YH, Hong YJ, Cacho RA, Tantillo DJ, Tang Y. A cytochrome P450 serves as an unexpected terpene cyclase during fungal meroterpenoid biosynthesis. J Am Chem Soc. 2013 Nov 13;135(45):16805-8. doi: 10.1021/ja408966t. Epub 2013 Nov 1. PubMed PMID: 24161266; PubMed Central PMCID: PMC3872057.

12: Chooi YH, Wang P, Fang J, Li Y, Wu K, Wang P, Tang Y. Discovery and characterization of a group of fungal polycyclic polyketide prenyltransferases. J Am Chem Soc. 2012 Jun 6;134(22):9428-37. doi: 10.1021/ja3028636. Epub 2012 May 25. PubMed PMID: 22590971; PubMed Central PMCID: PMC3904230.

13: Pi B, Yu D, Dai F, Song X, Zhu C, Li H, Yu Y. A genomics based discovery of secondary metabolite biosynthetic gene clusters in Aspergillus ustus. PLoS One. 2015 Feb 23;10(2):e0116089. doi: 10.1371/journal.pone.0116089. eCollection 2015. PubMed PMID: 25706180; PubMed Central PMCID: PMC4338041.

14: Inokoshi J, Nakamura Y, Hongbin Z, Uchida R, Nonaka K, Masuma R, Tomoda H. Spirohexalines, new inhibitors of bacterial undecaprenyl pyrophosphate synthase, produced by Penicillium brasilianum FKI-3368. J Antibiot (Tokyo). 2013 Jan;66(1):37-41. doi: 10.1038/ja.2012.83. Epub 2012 Nov 21. PubMed PMID: 23168407.

15: de la Rosa P, Jordano R, Medina LM. Influence of low concentrations of an acid preservative on sponge cakes under different storage conditions. J Food Sci. 2009 Mar;74(2):M80-2. doi: 10.1111/j.1750-3841.2009.01059.x. PubMed PMID: 19323762.

16: Liu Y, Mándi A, Li XM, Meng LH, Kurtán T, Wang BG. Peniciadametizine A, a Dithiodiketopiperazine with a Unique Spiro[furan-2,7'-pyrazino[1,2-b][1,2]oxazine] Skeleton, and a Related Analogue, Peniciadametizine B, from the Marine Sponge-Derived Fungus Penicillium adametzioides. Mar Drugs. 2015 Jun 5;13(6):3640-52. doi: 10.3390/md13063640. PubMed PMID: 26058014; PubMed Central PMCID: PMC4483649.

17: Wehner FC, Thiel PG, van Rensburg SJ, Demasius IP. Mutagenicity to Salmonella typhimurium of some Aspergillus and Penicillium mycotoxins. Mutat Res. 1978 Nov;58(2-3):193-203. PubMed PMID: 370570.

18: Li G, Kusari S, Lamshöft M, Schüffler A, Laatsch H, Spiteller M. Antibacterial secondary metabolites from an endophytic fungus, Eupenicillium sp. LG41. J Nat Prod. 2014 Nov 26;77(11):2335-41. doi: 10.1021/np500111w. Epub 2014 Oct 30. PubMed PMID: 25356913.

19: Bladt TT, Dürr C, Knudsen PB, Kildgaard S, Frisvad JC, Gotfredsen CH, Seiffert M, Larsen TO. Bio-activity and dereplication-based discovery of ophiobolins and other fungal secondary metabolites targeting leukemia cells. Molecules. 2013 Nov 26;18(12):14629-50. doi: 10.3390/molecules181214629. PubMed PMID: 24287995.

20: Steyn PS, Jemmali M. Some newly discovered mycotoxins. Ann Nutr Aliment. 1977;31(4-6):651-62. PubMed PMID: 613927.

Explore Compound Types